molecular formula C21H16ClF2N7O B2360146 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 920228-72-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2360146
CAS No.: 920228-72-4
M. Wt: 455.85
InChI Key: CZAUOVNBQCMTQB-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These are heterocyclic compounds obtained through various synthetic routes . They have been used in medicinal chemistry for their potential biological activities .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, a class to which the compound belongs, often involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. This yields a diacylhydrazide, which can be cyclized with either high heat or acid .


Molecular Structure Analysis

The molecular structure of this class of compounds is characterized by a triazole ring fused to a pyrimidine ring . The exact structure of the specific compound would depend on the substituents at various positions on these rings.


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically related to their synthesis. As mentioned, one common method involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate .

Scientific Research Applications

Anticancer and Antituberculosis Studies

  • Anticancer and Antituberculosis Properties: A study conducted by Mallikarjuna et al. (2014) focused on synthesizing derivatives of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone and testing them for in vitro anticancer activity against human breast cancer cells and antituberculosis activity. The results revealed significant anticancer and antituberculosis properties in some of these compounds, notably compound 3c, which showed both activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activities

  • Antimicrobial Properties: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives related to the compound of interest and evaluated their antimicrobial activities. Some of these derivatives exhibited good to moderate activities against various microorganisms, indicating the potential of this chemical structure in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure: A study by Repich et al. (2017) on a similar compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, provided insights into the synthesis process and the crystal structure of these types of compounds. This is relevant for understanding the chemical and physical properties of this compound (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Safety and Hazards

The safety and hazards associated with these compounds would depend on their exact structure and biological activity. Some compounds in this class have shown cytotoxic activities against certain cell lines .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new derivatives with improved potency and selectivity . In addition, further investigations into their mechanisms of action and potential applications in medicinal chemistry are warranted .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUOVNBQCMTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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